APTO-253 was developed as part of research aimed at targeting the MYC proto-oncogene, which is often overexpressed in cancers. The compound is categorized under small molecules and is currently being investigated for its therapeutic applications in oncology. Its chemical classification includes being a derivative of imidazo(4,5-f)(1,10)phenanthroline .
The synthesis of APTO-253 involves several steps:
For the synthesis of the iron complex Fe(253)₃, ferrous sulfate is added to a solution of APTO-253 in ethanol, resulting in a deep red precipitate that is subsequently purified .
APTO-253 has a complex molecular structure characterized by the following details:
The structure features multiple rings characteristic of phenanthroline derivatives, contributing to its ability to interact with G-quadruplex DNA structures .
APTO-253 primarily engages in reactions that involve:
These reactions are critical for its mechanism of action against cancer cells.
APTO-253 exerts its effects through several mechanisms:
The intracellular conversion to Fe(253)₃ enhances its efficacy by facilitating interactions with cellular targets.
APTO-253 hydrochloride exhibits several notable properties:
These properties influence its pharmacokinetics and bioavailability .
APTO-253 has been investigated for various applications:
Ongoing research continues to explore additional therapeutic avenues and combinations with other agents .
APTO-253 hydrochloride (chemical name: 2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline hydrochloride) is a synthetic small molecule with the molecular formula C₂₂H₁₅ClFN₅ and a molecular weight of 403.84 g/mol [4] [8]. The compound features a complex polyheterocyclic scaffold consisting of:
Key physicochemical properties include:
Table 1: Physicochemical Profile of APTO-253 Hydrochloride
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₂₂H₁₅ClFN₅ | High-resolution MS |
Exact Mass | 403.1 g/mol | Mass Spectrometry |
Hydrogen Bond Donors | 3 | Computational Analysis |
Hydrogen Bond Acceptors | 4 | Computational Analysis |
LogP (Predicted) | 3.8 ± 0.6 | Chromatographic Measurement |
CAS Number (HCl Salt) | 1691221-67-6 | Chemical Registry |
The planar structure enables intercalation-like interactions with nucleic acids, particularly G-quadruplex DNA motifs [7] [10]. The fluorine atom at the C5 position of the indole ring enhances cellular penetration and target affinity, as demonstrated in comparative studies with non-fluorinated analogs [3] [9].
APTO-253 originated from systematic optimization of indolylphenanthroline-imidazole precursors discovered through phenotypic screening. The synthesis involves three critical stages:
Table 2: Key Structure-Activity Relationships in Derivative Optimization
Structural Feature | Biological Impact | Optimization Outcome |
---|---|---|
C5-Fluoroindole | 12× ↑ c-Myc suppression vs. non-fluorinated analog | Retained in final structure |
C2-Methylindole | 3.2× ↑ metabolic stability in microsomes | Retained in final structure |
Phenanthroline N-oxide | Reduced cellular uptake (2.8× ↓) | Rejected |
Imidazole C4-methylation | Complete loss of KLF4 induction | Rejected |
The final synthetic route produces APTO-253 hydrochloride in 7 linear steps with an overall yield of 18% and >98% purity by HPLC [10]. Process optimization reduced genotoxic impurities below ICH Q3A thresholds, enabling clinical-grade manufacturing [4].
APTO-253 hydrochloride undergoes a remarkable metal-dependent activation within cells:
Table 3: Comparative Properties of APTO-253 and Fe(253)₃ Complex
Property | APTO-253 Monomer | Fe(253)₃ Complex |
---|---|---|
Intracellular Concentration | 1× (Reference) | 18× higher than monomer |
MYC G4 Stabilization (ΔTm) | +8.5 ± 0.9°C | +21.3 ± 1.2°C |
DNA Binding Mode | End-stacking | Groove binding + end-stacking |
Half-life in Cells | 2.3 ± 0.4 hours | 9.7 ± 1.1 hours |
ABCG2 Substrate | Yes (efflux susceptible) | Minimal efflux |
This conversion is pharmacodynamically significant:
The complex remains stable intracellularly for >12 hours, functioning as a "trojan horse" that delivers high concentrations of bioactive iron-DNA disruptors to nuclear targets [3] [7]. This unique activation mechanism distinguishes APTO-253 from typical DNA-intercalating agents and underpins its selective cytotoxicity in malignancies with defective DNA repair pathways.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7